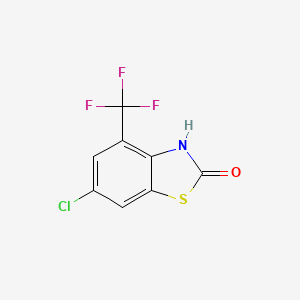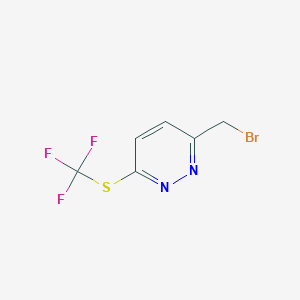
3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine is a chemical compound that features a bromomethyl group and a trifluoromethylthio group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine typically involves the introduction of the bromomethyl and trifluoromethylthio groups onto the pyridazine ring. One common method involves the bromination of a methyl group followed by the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylthiolation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, expanding its utility in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development for various diseases.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-6-(methylthio)pyridazine: Similar structure but with a methylthio group instead of a trifluoromethylthio group.
3-(Chloromethyl)-6-((trifluoromethyl)thio)pyridazine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine: Similar structure but without the thio group.
Uniqueness
3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine is unique due to the presence of both bromomethyl and trifluoromethylthio groups. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H4BrF3N2S |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-(bromomethyl)-6-(trifluoromethylsulfanyl)pyridazine |
InChI |
InChI=1S/C6H4BrF3N2S/c7-3-4-1-2-5(12-11-4)13-6(8,9)10/h1-2H,3H2 |
InChI Key |
ULYSACOVWGOBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


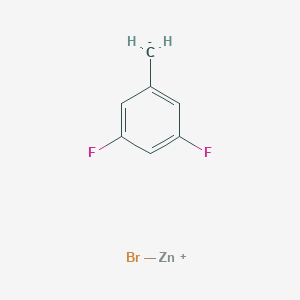
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
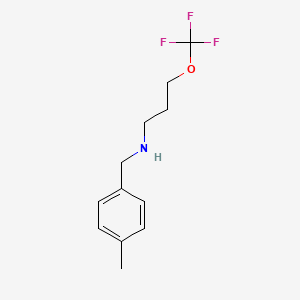
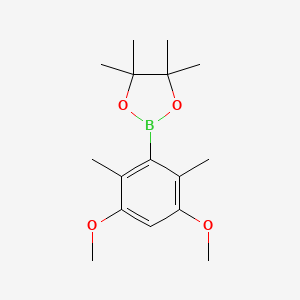
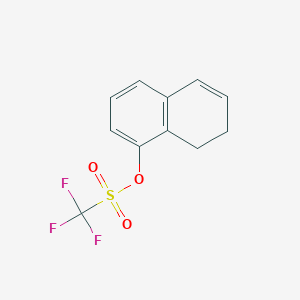
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
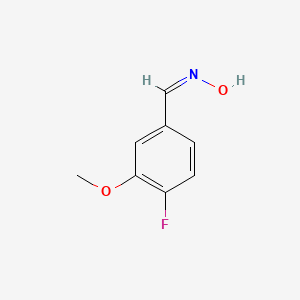
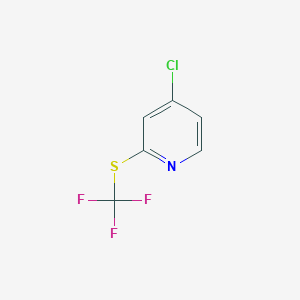
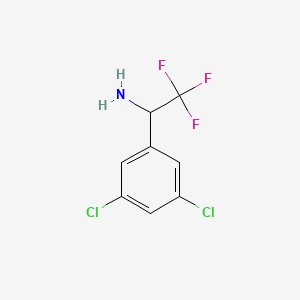
amine](/img/structure/B11759356.png)
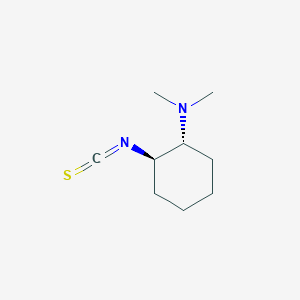
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
